molecular formula C24H15FO2 B14435188 Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- CAS No. 80115-70-4

Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro-

Cat. No.: B14435188
CAS No.: 80115-70-4
M. Wt: 354.4 g/mol
InChI Key: QWHHSTMGUGNJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- typically involves multi-step organic reactions. The initial steps often include the formation of the core pentaphene structure through cyclization reactions. Subsequent steps involve the introduction of hydroxyl and fluoro groups at specific positions on the pentaphene ring. These reactions generally require controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the necessary scale and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents under UV light or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated hydrocarbons.

Scientific Research Applications

Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Additionally, its ability to intercalate into DNA can affect gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[a,i]pyrene: Another member of the PAH family with similar structural features.

    Benzo[a]pyrene: Known for its carcinogenic properties and studied extensively for its environmental impact.

    Chrysene: A simpler PAH with fewer rings but similar chemical reactivity.

Uniqueness

Benzo(rst)pentaphene-3,4-diol, 11-fluoro-3,4-dihydro- is unique due to the presence of both hydroxyl and fluoro groups, which confer distinct chemical and biological properties

Properties

80115-70-4

Molecular Formula

C24H15FO2

Molecular Weight

354.4 g/mol

IUPAC Name

17-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),3,8,10,12(24),13,15,17,19,21-undecaene-5,6-diol

InChI

InChI=1S/C24H15FO2/c25-15-4-3-12-9-13-1-2-14-10-20-16(7-8-21(26)24(20)27)17-5-6-18(19(12)11-15)22(13)23(14)17/h1-11,21,24,26-27H

InChI Key

QWHHSTMGUGNJTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CC4=C5C3=C2C=CC5=C6C=C(C=CC6=C4)F)C(C1O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.